molecular formula C9H12N2 B15365133 5,6,7,8-Tetrahydro-5-methylquinoxaline CAS No. 52517-54-1

5,6,7,8-Tetrahydro-5-methylquinoxaline

Cat. No.: B15365133
CAS No.: 52517-54-1
M. Wt: 148.20 g/mol
InChI Key: JPKFXMPIYYDRJK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-5-methylquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by its molecular formula C9H12N2 and a molecular weight of 148.21 g/mol. This compound is a derivative of quinoxaline, which is a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-5-methylquinoxaline typically involves the condensation of 1,2-diamines with ketones or aldehydes under acidic or basic conditions. One common method is the reaction of 1,2-diaminopropane with 2,5-hexanedione in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-5-methylquinoxaline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinoxaline-2,3-dione.

  • Reduction: Reduction reactions can produce 5,6,7,8-tetrahydro-5-methylquinoxalin-2-amine.

  • Substitution: Substitution reactions can result in the formation of various substituted quinoxalines, depending on the nucleophile used.

Scientific Research Applications

5,6,7,8-Tetrahydro-5-methylquinoxaline has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It has been investigated for its use in the development of new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydro-5-methylquinoxaline exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Quinoxaline

  • 5-Methylquinoxaline

  • 7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline (Varenicline)

  • 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-quinoxalin-6-amine (Brimonidine)

Properties

CAS No.

52517-54-1

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

5-methyl-5,6,7,8-tetrahydroquinoxaline

InChI

InChI=1S/C9H12N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h5-7H,2-4H2,1H3

InChI Key

JPKFXMPIYYDRJK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=NC=CN=C12

Origin of Product

United States

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